

Technical Guide to the Safety of 4-Chloro-4'-fluorobutyrophenone-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-4'-fluorobutyrophenone-d4

Cat. No.: B15292592

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data, handling procedures, and biological context for **4-Chloro-4'-fluorobutyrophenone-d4**. The information presented is intended to support its safe use in a research and development setting. While this guide focuses on the deuterated form, the safety and handling information is largely based on the well-documented non-deuterated analog, 4-Chloro-4'-fluorobutyrophenone, as their physicochemical and biological properties are expected to be nearly identical.

Chemical and Physical Properties

4-Chloro-4'-fluorobutyrophenone-d4 is a deuterated synthetic organic compound. It is a halogenated aromatic ketone and a derivative of butyrophenone.^[1] It is primarily used as an intermediate in the synthesis of various pharmaceutical compounds, particularly antipsychotic drugs.^{[2][3]}

Property	Value	Reference
Chemical Name	4-Chloro-4'-fluorobutyrophenone-d4	
Synonyms	4-Chloro-1-(4-fluorophenyl)butan-1-one-d4	[4]
CAS Number	3874-54-2 (non-deuterated)	[4]
Molecular Formula	C ₁₀ H ₆ D ₄ ClFO	
Molecular Weight	~204.67 g/mol	
Appearance	Pale to yellow liquid or solid	[1]
Density	1.22 g/mL at 25 °C	[5]
Melting Point	5 - 6 °C	[6]
Boiling Point	122 °C at 0.7 mmHg	[6]
Flash Point	91 °C (195.8 °F) - closed cup	[5]
Refractive Index	n _{20/D} 1.5255	[5]
Solubility	Good solubility in organic solvents such as ethanol, methanol, chloroform, and dichloromethane. Sparingly soluble in water.	[1] [2]

Hazard Identification and Safety Precautions

GHS Hazard Classification:

Class	Category	Hazard Statement
Skin Irritation	2	H315: Causes skin irritation.[4]
Eye Irritation	2A	H319: Causes serious eye irritation.[4]
Skin Sensitization	1	H317: May cause an allergic skin reaction.[7]
Specific Target Organ Toxicity (Single Exposure)	3	H335: May cause respiratory irritation.[4]
Hazardous to the Aquatic Environment, Chronic	2	H411: Toxic to aquatic life with long lasting effects.[5]

Precautionary Statements:

Researchers should adhere to the following precautionary measures:

- P261: Avoid breathing fumes, mist, spray, and vapors.[4]
- P264: Wash skin thoroughly after handling.[4]
- P271: Use only outdoors or in a well-ventilated area.[4]
- P272: Contaminated work clothing should not be allowed out of the workplace.
- P273: Avoid release to the environment.
- P280: Wear protective gloves, protective clothing, eye protection, and face protection.[4]
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
- P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.
- P362 + P364: Take off contaminated clothing and wash it before reuse.

- P391: Collect spillage.
- P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

General Handling and Storage

Handling:

- Handle in accordance with good industrial hygiene and safety practices.[\[4\]](#)
- Ensure adequate ventilation of the workstation.[\[4\]](#)
- Avoid contact with skin, eyes, and clothing.[\[4\]](#)
- Do not eat, drink, or smoke when using this product.[\[4\]](#)
- Wash hands thoroughly after handling.[\[4\]](#)
- Use personal protective equipment as required, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[\[4\]](#)
- In case of insufficient ventilation, wear suitable respiratory equipment.[\[4\]](#)

Storage:

- Store in a cool, dry, and well-ventilated place.
- Keep the container tightly closed when not in use.[\[4\]](#)
- Store away from incompatible materials such as strong oxidizing agents and strong bases.[\[8\]](#)

Protocol for Dopamine D2 Receptor Binding Assay

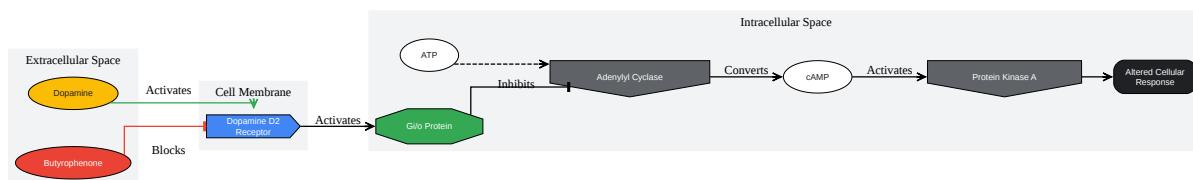
This protocol is a representative method to determine the binding affinity of **4-Chloro-4'-fluorobutyrophenone-d4** to the dopamine D2 receptor, a primary target for butyrophenone antipsychotics.

Materials:

- **4-Chloro-4'-fluorobutyrophenone-d4**
- Cell membranes expressing human dopamine D2 receptors
- [³H]Spiperone (radioligand)
- Haloperidol (for non-specific binding determination)
- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
- 96-well microplates
- Scintillation vials and scintillation cocktail
- Glass fiber filters
- Filtration apparatus
- Scintillation counter

Procedure:

- Compound Dilution: Prepare a series of dilutions of **4-Chloro-4'-fluorobutyrophenone-d4** in the assay buffer.
- Assay Setup: In a 96-well plate, combine the cell membranes, [³H]Spiperone at a concentration near its K_d, and either the assay buffer (for total binding), a saturating concentration of haloperidol (for non-specific binding), or the diluted test compound.
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound and free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.

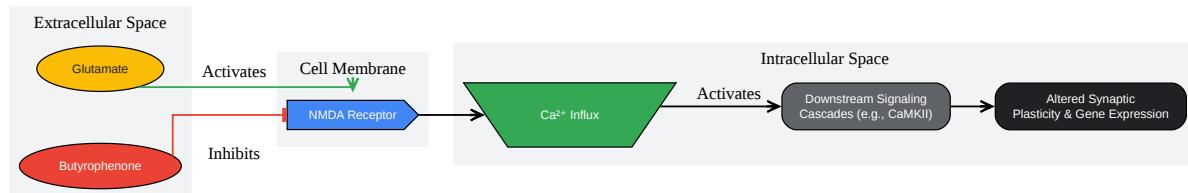

- Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and determine the IC_{50} value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The K_i (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Biological Activity and Signaling Pathways

4-Chloro-4'-fluorobutyrophenone is a precursor to several butyrophenone antipsychotics, which are known to act as antagonists at dopamine D2 receptors and, in some cases, at NMDA receptors.[9][10] The deuteration in **4-Chloro-4'-fluorobutyrophenone-d4** is not expected to alter its mechanism of action.

Dopamine D2 Receptor Antagonism

Butyrophenones block the action of dopamine at D2 receptors.[11] These receptors are G protein-coupled receptors (GPCRs) that, when activated by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][12] By blocking this receptor, butyrophenones prevent this signaling cascade.



[Click to download full resolution via product page](#)

Caption: Antagonism of the Dopamine D2 Receptor Signaling Pathway by Butyrophenones.

NMDA Receptor Modulation

Some butyrophenones have also been shown to inhibit N-methyl-D-aspartate (NMDA) receptors.^[9] NMDA receptors are ligand-gated ion channels that, upon activation by glutamate and a co-agonist (glycine or D-serine), allow the influx of Ca^{2+} into the neuron.^[5] This calcium influx is a critical second messenger that activates numerous intracellular signaling cascades.^[5]

[Click to download full resolution via product page](#)

Caption: Inhibition of the NMDA Receptor Signaling Pathway by Butyrophenones.

First Aid and Emergency Procedures

In Case of Inhalation:

- Move the person to fresh air.
- If breathing is difficult, give oxygen.
- If not breathing, give artificial respiration.
- Seek medical attention.

In Case of Skin Contact:

- Immediately wash the skin with plenty of soap and water.[\[4\]](#)
- Remove contaminated clothing.
- If irritation persists, seek medical attention.

In Case of Eye Contact:

- Rinse cautiously with water for several minutes.[\[4\]](#)
- Remove contact lenses, if present and easy to do. Continue rinsing.[\[4\]](#)
- Seek medical attention.

In Case of Ingestion:

- Do NOT induce vomiting.
- Never give anything by mouth to an unconscious person.
- Rinse mouth with water.
- Seek immediate medical attention.

Fire-Fighting Measures

Suitable Extinguishing Media:

- Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

Specific Hazards Arising from the Chemical:

- Thermal decomposition can produce toxic fumes, including carbon oxides, hydrogen chloride, and hydrogen fluoride.

Protective Equipment for Firefighters:

- Wear self-contained breathing apparatus and full protective gear.

Disposal Considerations

Dispose of this material and its container in accordance with all applicable local, state, and federal regulations. Avoid release to the environment.

This technical guide is intended for informational purposes only and does not substitute for a formal Safety Data Sheet (SDS). Researchers should always consult the most current SDS for **4-Chloro-4'-fluorobutyrophenone-d4** before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. news-medical.net [news-medical.net]
- 9. NMDA receptor - Wikipedia [en.wikipedia.org]
- 10. Radioligand binding assays [bio-protocol.org]
- 11. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 12. go.drugbank.com [go.drugbank.com]

- To cite this document: BenchChem. [Technical Guide to the Safety of 4-Chloro-4'-fluorobutyrophenone-d4]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15292592#4-chloro-4-fluorobutyrophenone-d4-safety-data-sheet-sds>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com